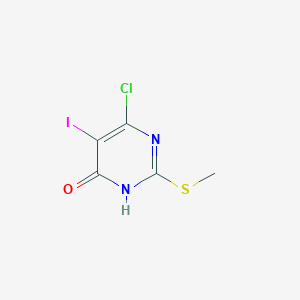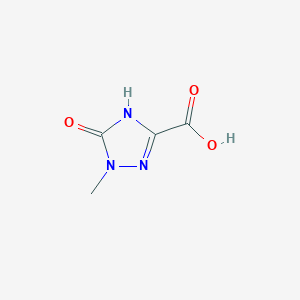
3-甲基-6-硝基喹喔啉-2-羧酸
描述
科学研究应用
AMPA Receptor Antagonistic Activity
3-甲基-6-硝基喹喔啉-2-羧酸衍生物已被研究用于通过AMPA受体拮抗作用进行神经保护。高野等人(2005年)设计并合成了一系列7-取代的6-硝基-3-酮喹喔啉-2-羧酸,发现通过尿素酯在7位连接的取代苯基团的化合物表现出显著的AMPA受体拮抗活性。特定一种化合物在体外显示出对AMPA-R的高效性和选择性,并在体内展示了神经保护效果(Takano et al., 2005)。
抗菌性能
对3-甲基-6-硝基喹喔啉-2-羧酸衍生物的研究还探讨了它们的抗菌性能。Taiwo等人(2021年)合成了带有肼基的3-甲基-6-硝基喹喔啉-2-酮衍生物,并发现这些化合物对一系列细菌菌株表现出有希望的抗菌性能,暗示了在对抗细菌感染方面的潜在应用(Taiwo et al., 2021)。
化学合成和转化
研究还集中在涉及3-甲基-6-硝基喹喔啉-2-羧酸及其衍生物的化学合成和转化上。例如,Otomasu和Yoshida(1960年)研究了喹啉的硝化,有助于理解化学途径和潜在合成新化合物(Otomasu & Yoshida, 1960)。
兴奋性氨基酸受体研究
Sillito等人(1990年)的研究涉及使用3-甲基-6-硝基喹喔啉-2-羧酸的衍生物来研究N-甲基-D-天冬氨酸和非N-甲基-D-天冬氨酸受体在某些细胞视觉反应中的参与。这对于理解神经过程并开发相关疾病的治疗具有重要意义(Sillito et al., 1990)。
属性
IUPAC Name |
3-methyl-6-nitroquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c1-5-9(10(14)15)12-7-3-2-6(13(16)17)4-8(7)11-5/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVENLYLWXSOOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-nitroquinoxaline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1414524.png)




![Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1414532.png)


![3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B1414540.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1414543.png)
![2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1414544.png)

